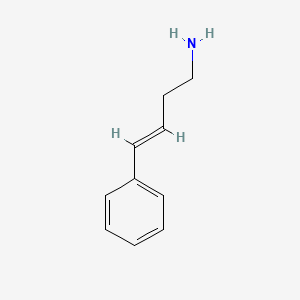

(E)-4-phenylbut-3-en-1-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-phenylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYAPCMTYUIARL-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467165 | |

| Record name | (E)-4-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-38-0, 82593-25-7 | |

| Record name | (3E)-4-Phenyl-3-buten-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7515-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-phenylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for E 4 Phenylbut 3 En 1 Amine and Analogues

Established Synthetic Pathways for (E)-4-phenylbut-3-en-1-amine

Established methods for synthesizing this compound can be broadly categorized into direct and indirect approaches. Direct methods aim to introduce the amine functionality in a single key step, whereas indirect routes involve the synthesis and subsequent transformation of a precursor molecule.

Direct Amination Approaches

Direct amination, particularly reductive amination, provides an efficient route to this compound from its corresponding aldehyde, (E)-4-phenylbut-3-en-1-al (cinnamaldehyde). This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. organic-chemistry.orgmasterorganicchemistry.com This method avoids the issues of overalkylation often encountered in the direct alkylation of amines. masterorganicchemistry.comharvard.edu

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine C=N bond without affecting the C=C double bond or the starting aldehyde. masterorganicchemistry.com Several specialized hydride reagents have been developed for this purpose.

Key Reagents in Reductive Amination:

| Reagent | Properties | Reference |

| Sodium cyanoborohydride (NaBH₃CN) | Mild reducing agent; effective at neutral or slightly acidic pH; selectively reduces imines over carbonyls. | masterorganicchemistry.comharvard.edu |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A less toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. | masterorganicchemistry.comharvard.edu |

| Phenylsilane | Used in conjunction with a catalyst, such as dibutyltin (B87310) dichloride, for the direct reductive amination of aldehydes and ketones. | nih.gov |

The reaction of cinnamaldehyde (B126680) with primary amines to form the initial imine (a Schiff base) is a well-documented process, setting the stage for the subsequent reduction to the final amine product. sciencetechindonesia.com

Indirect Synthesis via Precursor Transformation

Indirect methods involve the preparation of an allylic alcohol intermediate, which is then converted to the target primary amine. This multi-step approach allows for greater control over the reaction pathway and purification of intermediates.

The key precursor for the indirect synthesis of the primary amine, this compound, is the primary allylic alcohol, (E)-4-phenylbut-3-en-1-ol. This alcohol is readily synthesized via the selective reduction of the aldehyde group of cinnamaldehyde. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this transformation, as they reduce the carbonyl group preferentially over the conjugated alkene.

While the user-provided outline mentions the reduction of (E)-4-phenylbut-3-en-2-one, this would yield the secondary alcohol, (E)-4-phenylbut-3-en-2-ol. nih.govnist.govnih.gov To obtain the target primary amine, the primary alcohol is the necessary intermediate.

Comparison of Precursors for Allylic Alcohol Synthesis:

| Carbonyl Precursor | Reduction Product | Relevance to Target Synthesis |

| (E)-4-phenylbut-3-en-1-al (Cinnamaldehyde) | (E)-4-phenylbut-3-en-1-ol (Primary Alcohol) | Direct precursor for the target primary amine. |

| (E)-4-phenylbut-3-en-2-one | (E)-4-phenylbut-3-en-2-ol (Secondary Alcohol) | Leads to a secondary amine, not the target primary amine. nih.govnist.gov |

The conversion of the allylic alcohol, (E)-4-phenylbut-3-en-1-ol, into the primary amine can be accomplished through several methods that allow for potential stereocontrol. Catalytic allylic amination is a powerful technique that utilizes transition metal catalysts, such as those based on palladium or iridium, to substitute the hydroxyl group with an amine. These reactions can be rendered asymmetric by using chiral ligands, enabling the synthesis of enantioenriched allylic amines. nih.gov The development of catalysts for this transformation is an active area of research, aiming to achieve high yields and enantioselectivities for a broad range of substrates.

Chemoenzymatic and Asymmetric Synthesis of Chiral Phenylbutenamines

The demand for enantiomerically pure chiral amines has driven the development of advanced synthetic strategies, including chemoenzymatic and asymmetric methods. yale.edu These approaches leverage the high stereoselectivity of enzymes or chiral catalysts to produce specific stereoisomers of phenylbutenamines and their analogues.

Enzymatic Amination of Unsaturated Ketones for Stereoselective Production

Chemoenzymatic cascades offer a sustainable and highly selective alternative to traditional chemical synthesis for producing chiral amines. bl.ukresearchgate.net These processes often employ enzymes like transaminases or dehydrogenases to convert prochiral ketones into enantiopure amines. nih.gov

ω-Transaminases (ω-TAs) are particularly useful as they catalyze the transfer of an amino group from a donor molecule (like L-alanine) to a ketone acceptor. nih.gov This reaction can produce chiral amines with very high enantiomeric excess. nih.govnih.gov Similarly, amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia as the nitrogen source, affording chiral amines with excellent stereoselectivity. rsc.orgsemanticscholar.org

For the synthesis of chiral phenylbutenamine analogues, an α,β-unsaturated ketone like benzylacetone (B32356) (1-phenylbutan-2-one), a close structural relative, can serve as a substrate. The enzymatic process introduces an amine group and simultaneously creates a chiral center with high fidelity.

Enzymatic Systems for Chiral Amine Synthesis:

| Enzyme Class | Reaction Type | Key Features | Substrate Example | Reference |

| ω-Transaminase (ω-TA) | Asymmetric Amination | Uses an amino donor (e.g., L-alanine); high stereoselectivity; equilibrium can be an issue. | Prochiral ketones | nih.govnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Uses ammonia and a cofactor (NAD(P)H); excellent stereoselectivity (>99% ee); produces water as the only byproduct. | Aromatic and aliphatic ketones/aldehydes | rsc.orgsemanticscholar.org |

| Imine Reductase (IRED) | Imine Reduction | Used in cascades to asymmetrically reduce pre-formed or in situ-generated imines. | Cyclic and acyclic imines | bl.uk |

These enzymatic methods represent the forefront of chiral amine synthesis, providing environmentally benign pathways to high-value pharmaceutical intermediates. bl.uk

Sequential Biocatalytic Methodologies for Chiral Allylic Amine Synthesis

The synthesis of chiral amines, including allylic amines like this compound, has significantly advanced through the use of biocatalytic and chemoenzymatic cascades. manchester.ac.uk These methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds under mild, environmentally benign conditions. manchester.ac.uknih.gov Sequential, one-pot transformations combine chemical catalysis with biocatalysis to access a wider range of chemical structures than either method could alone. manchester.ac.uk

A prominent strategy involves the combination of metal-catalyzed reactions with enzymatic transformations. For instance, a one-pot chemoenzymatic cascade can convert alkynes into chiral amines. acs.org This process first utilizes a gold catalyst to hydrate (B1144303) an alkyne to the corresponding ketone, which is then asymmetrically aminated by a transaminase to yield the chiral amine with high enantiomeric excess. acs.org

Enzymes such as transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are central to these biocatalytic approaches. manchester.ac.uknih.gov Transaminases catalyze the transfer of an amino group from a donor to a ketone acceptor, while IREDs asymmetrically reduce prochiral imines. manchester.ac.uknih.gov These enzymatic steps can be integrated into multi-step cascades. For example, a dual-enzyme biocatalytic hydrogen-borrowing cascade can convert a racemic alcohol into a chiral aniline. nih.gov

The development of these methodologies is driven by the pharmaceutical industry's demand for enantiopure amines, which constitute a large percentage of new chemical entities. manchester.ac.uk Protein engineering and directed evolution have been instrumental in tailoring enzymes to accept a broader range of substrates, including bulky aromatic compounds, and to enhance their stability and efficiency for industrial-scale applications. nih.govnih.gov

Table 1: Overview of Sequential Biocatalytic Strategies for Chiral Amine Synthesis

| Strategy | Key Catalysts | Starting Material Example | Product Example | Key Features |

|---|---|---|---|---|

| Gold-Catalyzed Hydration / Transamination | Gold (I) complex, Amine Transaminase (ATA) | Phenylacetylene | (S)-1-Phenylethylamine | One-pot conversion of alkynes to chiral amines with excellent enantiomeric excess (>99%). acs.org |

| Hydrogen-Borrowing Cascade / N-Arylation | Alcohol Dehydrogenase (ADH), Amine Dehydrogenase (AmDH), Pd-catalyst | Racemic 1-Phenylethanol | Chiral N-arylamine | One-pot conversion of a racemic alcohol to a chiral aniline. nih.gov |

| Carboxylate Reduction / Reductive Amination | Carboxylic Acid Reductase (CAR), Reductive Aminase (RedAm) | Cinnamic acid | Secondary/Tertiary allylic amines | Utilizes renewable starting materials for the synthesis of allylic amines under mild conditions. nih.gov |

| Chemoenzymatic Cascade | Organo-enzymatic decarboxylative fluorination, Bienzymatic reductive amination | β-keto-acid esters | Chiral α-mono- and difluoromethyl amines | Achieves high space-time yield in a continuous-flow system. acs.org |

Multicomponent Reaction Strategies for Related Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing structural features from all components, offer an efficient pathway to complex molecules like homoallylic amines. nih.govrsc.org These strategies are valued for their high atom economy, operational simplicity, and ability to rapidly generate diverse molecular scaffolds. rsc.org For scaffolds related to this compound, MCRs provide a direct route to protected homoallylic amines from simple starting materials.

One notable strategy involves the in-situ generation of a reactive iminium ion, which is subsequently trapped by an allylsilane nucleophile. nih.gov A one-pot, three-component reaction can be achieved using an acetal, N-Boc carbamate, and an allylsilane, catalyzed by a chiral thiourea (B124793) catalyst in the presence of a trialkylsilyl triflate. nih.govchemrxiv.org This method is highly chemoselective, with the allylation of the iminium intermediate being strongly favored over the competing allylation of the oxocarbenium ion precursor, resulting in no detectable homoallylic ether byproducts. nih.gov The reaction proceeds with excellent levels of enantiomeric enrichment for products derived from various aromatic aldehydes. nih.govchemrxiv.org

Other MCRs for homoallylic amine synthesis have been developed using different catalysts and components. An iodine-catalyzed three-component condensation of aldehydes, benzyl (B1604629) carbamate, and allyltrimethylsilane (B147118) affords the corresponding protected homoallylic amines in high yields. organic-chemistry.org Similarly, nickel-catalyzed MCRs can couple simple alkenes, aldehydes, and amides to construct functionally diverse allylic amines in a single step. rsc.org These methods often exhibit broad functional-group tolerance and utilize readily available starting materials. rsc.orgorganic-chemistry.org

The mechanism of stereodifferentiation in these reactions is often governed by non-covalent interactions between the catalyst and the reaction intermediates. nih.gov In the thiourea-catalyzed aza-Sakurai reaction, for example, a combination of hydrogen-bonding and π-stacking interactions between the catalyst and the protoiminium ion in the transition state is responsible for the high degree of enantioinduction. nih.gov

Table 2: Example of a Three-Component Synthesis of Homoallylic Amines

| Aldehyde Derivative | Allylsilane | Amine Source | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | Allyltrimethylsilane | N-Boc carbamate | Chiral Thiourea | N-Boc-(1-phenylbut-3-en-1-yl)amine | 90% | 97% |

| 4-Methoxybenzaldehyde dimethyl acetal | Allyltrimethylsilane | N-Boc carbamate | Chiral Thiourea | N-Boc-(1-(4-methoxyphenyl)but-3-en-1-yl)amine | 95% | 96% |

| 4-Chlorobenzaldehyde dimethyl acetal | Allyltrimethylsilane | N-Boc carbamate | Chiral Thiourea | N-Boc-(1-(4-chlorophenyl)but-3-en-1-yl)amine | 83% | 97% |

Data derived from studies on enantioselective, catalytic multicomponent synthesis of homoallylic amines. nih.gov

Optimization of Reaction Conditions for Yield and Stereochemical Purity

Achieving high yield and stereochemical purity in the synthesis of this compound and its analogues requires careful optimization of various reaction parameters. The choice of catalyst, solvent, temperature, and reactant stoichiometry can profoundly influence the reaction's outcome.

For chemical syntheses, such as multicomponent reactions, the optimization process involves screening different catalysts, solvents, and additives. In the synthesis of homoallylic amines from acetals, the choice of solvent was found to be important, with methyl tert-butyl ether (MTBE) providing superior results. nih.gov The catalyst loading and the ratio of reactants are also finely tuned to maximize yield and enantioselectivity.

Systematic optimization often employs factorial design experiments, where multiple factors are varied simultaneously to identify the optimal conditions efficiently. rsc.org For example, in an enzymatic esterification, factors like acid excess, temperature, vacuum application, and reaction time were optimized to significantly increase product conversion. rsc.org This systematic approach allows for the identification of interactions between different parameters, leading to a robust and high-yielding process.

Table 3: Illustrative Optimization of a Biocatalytic Amination Reaction

| Parameter Varied | Condition A | Condition B | Outcome |

|---|---|---|---|

| System Setup | Single Enzyme (Transaminase) | Dual Enzyme (Transaminase + Pyruvate (B1213749) Decarboxylase) | The dual-enzyme system dramatically enhanced product formation by removing the inhibitory pyruvate byproduct. mdpi.com |

| Amine Donor Excess | 10-fold excess | 20-fold excess | Increasing the amine donor excess to 20-fold improved the reaction yield to over 60%. mdpi.com |

| Temperature | 37 °C | 30 °C | A lower temperature of 30 °C was found to be optimal for enzyme stability and overall process metrics. mdpi.com |

| pH | 6.5 | 7.5 | Adjusting the pH to 7.5 provided the best conditions for the activity of both enzymes in the cascade. mdpi.com |

Based on the optimization of 3-amino-1-phenylbutane synthesis. mdpi.com

Chemical Reactivity and Derivatization of E 4 Phenylbut 3 En 1 Amine

Reactivity Profile of the Primary Amine Moiety

The primary amine group (-NH₂) is the most prominent functional group in (E)-4-phenylbut-3-en-1-amine, defining its basic and nucleophilic character. The lone pair of electrons on the nitrogen atom allows it to readily accept a proton, making it a Brønsted-Lowry base that reacts with acids to form the corresponding ammonium (B1175870) salts.

As a nucleophile, the amine can attack various electrophilic centers. researchgate.net Key reactions involving the primary amine moiety include:

N-Alkylation: The amine can react with alkyl halides in an SN2 reaction to form N-alkylated products. However, this reaction can be difficult to control, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts as the initially formed secondary amine can compete with the starting material for the alkylating agent. researchgate.net

Acylation: Reaction with acid chlorides or anhydrides yields stable amide derivatives. This is a common strategy for protecting the amine group or for synthesizing biologically active amides.

Schiff Base Formation: The primary amine readily condenses with aldehydes and ketones in a reversible addition-elimination reaction to form imines, also known as Schiff bases. For instance, primary amines react with the structurally related cinnamaldehyde (B126680) to quantitatively form the corresponding imines, which can then be used in further transformations like biocatalytic reductive amination to produce secondary amines. organic-chemistry.org

The nucleophilicity and reactivity of the amine are central to many of the derivatization strategies discussed below.

Transformations Involving the Carbon-Carbon Double Bond

The olefinic C=C double bond in this compound is part of a conjugated system with the phenyl ring, which influences its reactivity. It is susceptible to various addition reactions, allowing for the saturation of the butenyl chain.

A significant transformation of the carbon-carbon double bond is its reduction via hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or ruthenium, in the presence of hydrogen gas.

Research on the closely related α,β-unsaturated ketone, trans-4-phenylbut-3-en-2-one, demonstrates that the C=C double bond can be hydrogenated with high chemoselectivity. nih.gov Using a hydrido ruthenium triphenylphosphine complex, H₂Ru(CO)₂(PPh₃)₂, the olefinic bond is preferentially reduced over the carbonyl group. nih.gov This high selectivity suggests that the hydrogenation of this compound would proceed similarly to yield 4-phenylbutan-1-amine, saturating the alkene while leaving the primary amine and phenyl ring intact. The proposed mechanism involves the coordination of the double bond to the metal catalyst, followed by the insertion of hydrogen. nih.gov

Table 1: Catalytic Hydrogenation of an Analogous Compound

| Substrate | Catalyst | Result | Selectivity |

|---|

Data sourced from studies on analogous α,β-unsaturated ketones. nih.gov

Functionalization and Derivatization Strategies for Enhanced Bioactivity

The modification of this compound is a key strategy for the development of new therapeutic agents. By altering its structure, chemists can fine-tune its physicochemical properties and biological activity.

A common approach in medicinal chemistry is to synthesize analogues of a lead compound by introducing various substituents onto its core structure. For this compound, the phenyl ring is a prime target for modification. The introduction of different functional groups at the ortho, meta, or para positions can significantly impact the molecule's electronic properties, lipophilicity, and steric profile.

Studies on similar scaffolds, such as (E)-1-phenylbut-1-en-3-ones, have shown that the nature of the substituent on the phenyl ring plays a crucial role in determining cytotoxic activity. scilit.com For example, introducing a highly electron-withdrawing pentafluorophenyl group was found to be significantly more active than the unsubstituted analogue. scilit.com Conversely, the position of substituents on Schiff bases derived from substituted anilines can affect their antimicrobial properties, with meta and para substitutions sometimes showing greater activity than ortho substitutions. acs.org

Table 2: Influence of Phenyl Ring Substitution on Bioactivity of Analogous Compounds

| Compound Class | Substituent Type | Observed Effect on Bioactivity |

|---|---|---|

| (E)-1-phenylbut-1-en-3-ones | Electron-withdrawing (e.g., -F₅) | Increased cytotoxic activity |

| (E)-1-phenylbut-1-en-3-ones | Electron-donating | Decreased cytotoxic activity |

Findings based on research on analogous molecular frameworks. scilit.comacs.org

The this compound scaffold can serve as a versatile starting material for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of drug discovery, and incorporating the phenylbutenylamine motif into such ring systems can lead to novel bioactive molecules.

The primary amine provides a nucleophilic handle for cyclization reactions. For example, it can react with bifunctional electrophiles to construct rings. While specific reactions for this compound are not detailed in the provided context, the reactivity of the analogous compound benzylideneacetone (4-phenylbut-3-en-2-one) is illustrative. Benzylideneacetone is used in multicomponent reactions to synthesize complex heterocyclic systems like benzothiazoles and substituted pyridines. jove.comcdnsciencepub.com These reactions demonstrate the utility of the phenylbutenyl backbone as a structural component in the assembly of larger, medicinally relevant architectures. libretexts.org

Sulfonation of the primary amine group is a powerful derivatization strategy in medicinal chemistry, leading to the formation of sulfonamides. The sulfonamide functional group (-SO₂NH-) is a key component in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants. researchgate.net

The standard method for this transformation is the reaction of the primary amine with a sulfonyl chloride, such as benzenesulfonyl chloride, typically in the presence of an aqueous base. jove.com This classic reaction, known as the Hinsberg test, is highly efficient for primary amines. researchgate.netjove.com

The reaction proceeds as follows:

The nucleophilic primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Chloride is eliminated, and a proton is lost from the nitrogen, forming the N-substituted sulfonamide.

The resulting sulfonamide from a primary amine still possesses an acidic proton on the nitrogen atom. This acidity is due to the strong electron-withdrawing effect of the adjacent sulfonyl group, which allows the sulfonamide to be deprotonated by a base, forming a water-soluble salt. jove.com This property is central to the utility of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. The synthesis of sulfonamide derivatives from this compound represents a viable pathway to novel compounds with potential therapeutic applications. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

In a ¹H NMR spectrum of (E)-4-phenylbut-3-en-1-amine, distinct signals corresponding to the different types of protons are expected. The phenyl group protons would typically appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The two vinyl protons of the trans-double bond would give rise to two distinct signals, likely multiplets, in the range of 6.0-6.5 ppm. The large coupling constant (J-value) between these two protons would confirm the (E)- or trans-configuration of the double bond. The methylene (B1212753) group adjacent to the double bond (-CH₂-CH=) would likely appear as a multiplet around 2.4-2.6 ppm. The methylene group attached to the amine (-CH₂-NH₂) would be expected at a slightly downfield position, around 2.8-3.0 ppm. The two protons of the primary amine (-NH₂) would typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | ~7.2-7.4 | Multiplet |

| Vinyl (C=CH-Ph) | ~6.2-6.5 | Multiplet (Doublet of doublets) |

| Vinyl (CH₂-CH=) | ~6.0-6.3 | Multiplet (Doublet of triplets) |

| Allylic Methylene (-CH₂-CH=) | ~2.4-2.6 | Multiplet |

| Aminated Methylene (-CH₂-NH₂) | ~2.8-3.0 | Triplet |

| Amine (-NH₂) | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the structure. The carbons of the phenyl ring would resonate in the aromatic region, typically between 125-140 ppm. The two vinylic carbons would appear at approximately 128-135 ppm. The allylic methylene carbon (-CH₂-CH=) would be expected in the range of 30-35 ppm, while the carbon attached to the nitrogen atom (-CH₂-NH₂) would likely be found further downfield, around 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl (Quaternary, C-Ar) | ~137 |

| Phenyl (CH-Ar) | ~126-129 |

| Vinyl (C=CH-Ph) | ~130-135 |

| Vinyl (CH₂-CH=) | ~128-132 |

| Allylic Methylene (-CH₂-CH=) | ~30-35 |

| Aminated Methylene (-CH₂-NH₂) | ~40-45 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. For this compound (C₁₀H₁₃N), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 147.22. As an amine, the molecular ion peak is expected to be an odd number, consistent with the nitrogen rule.

Fragmentation analysis provides structural information. Common fragmentation patterns for aliphatic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This would result in the loss of a propyl-phenyl radical to form a fragment at m/z 30, corresponding to [CH₂=NH₂]⁺, which is often the base peak. Another possible fragmentation is the loss of an amino group, leading to a fragment at m/z 130.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 147 | [M]⁺ (Molecular Ion) |

| 130 | [M-NH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | [CH₂NH₂]⁺ (Base Peak) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands. The primary amine group (-NH₂) would exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) would be visible around 1590-1650 cm⁻¹. The C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would be found in the 1450-1650 cm⁻¹ region. A key feature for the (E)-isomer would be a strong C-H out-of-plane bending vibration for the trans-alkene at approximately 960-975 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretching | 3300-3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1590-1650 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Alkene C=C | Stretching | ~1640-1680 |

| Aromatic C=C | Stretching | ~1450-1600 |

| trans-Alkene C-H | Out-of-plane Bending | 960-975 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. To date, no published crystal structure for this compound has been found in publicly accessible crystallographic databases. If a suitable single crystal were obtained, this technique would confirm the (E)-geometry of the double bond and provide precise measurements of the molecular geometry, as well as reveal intermolecular interactions such as hydrogen bonding involving the amine group in the crystal lattice.

Pharmacological and Biological Research Applications of E 4 Phenylbut 3 En 1 Amine Derivatives

Role as Key Intermediates in Pharmaceutical Synthesis

The structural framework of (E)-4-phenylbut-3-en-1-amine is a valuable scaffold in the creation of more complex molecules with therapeutic potential. Its derivatives are integral starting materials or intermediates in the synthesis of a variety of biologically active compounds. For example, substituted (E)-4-phenyl-3-buten-2-ones, which share a similar structural backbone, are used in the pharmaceutical industry and exhibit anti-inflammatory, antiviral, and antioxidant properties. google.com The synthesis of these and other related compounds often involves multi-step reactions where the phenylbutenamine structure is modified to achieve the desired pharmacological profile.

Exploration in Antimicrobial Drug Discovery

Researchers have explored the antimicrobial potential of compounds structurally related to this compound. For instance, a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds, which are α,β-unsaturated ketones similar to derivatives of phenylbutenamine, have been synthesized and tested for their antibacterial and antifungal activities. researchgate.net These studies, employing methods like the Bauer-Kirby disc diffusion method, have demonstrated that certain derivatives exhibit significant activity against various pathogenic strains. researchgate.net The findings suggest that the phenylbutenone scaffold is a promising template for the development of new antimicrobial agents. researchgate.net

Investigation in Anticancer Drug Development

The investigation of this compound derivatives and related structures has revealed promising potential in the field of anticancer drug development. The α,β-unsaturated ketone functionality present in many of these derivatives is of significant scientific interest due to its presence in numerous bioactive heterocyclic hybrids with antiproliferative effects. mdpi.com

One study focused on (E)-1-phenylbut-1-en-3-ones, which are structurally analogous to the core compound. researchgate.net A series of these derivatives were synthesized and evaluated for their cytotoxic activity against the K562 human leukemia cell line. researchgate.net Notably, (E)-1-(Pentafluorophenyl)but-1-en-3-one was found to be over 30 times more active than the naturally occurring (E)-1-(4′-hydroxyphenyl)but-1-en-3-one. researchgate.net

In another line of research, benzothiazole (B30560) derivatives incorporating a (E)-2-(2-oxo-4-phenylbut-3-en-1-yl) fragment were synthesized. mdpi.com This work was prompted by the selective antiproliferative activity of a similar compound against human metastatic melanoma cells. mdpi.com Additionally, benzoxazine (B1645224) and aminomethyl derivatives of eugenol, which share some structural similarities, have demonstrated anticancer activity in vivo against fibrosarcoma in mice. nih.gov

Furthermore, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties, with some compounds showing the ability to reduce the viability and migration of A549 lung cancer cells. mdpi.com These diverse studies underscore the potential of the broader class of phenylbutenamine-related structures as a source of new anticancer drug candidates.

Applications as Neuraminidase Inhibitors for Antiviral Therapies

Derivatives of this compound have been identified as promising candidates for the development of antiviral therapies, specifically as neuraminidase inhibitors for influenza. nih.gov Neuraminidase is a crucial enzyme that facilitates the release of new virus particles from infected cells, making it an important target for antiviral drugs. nih.govnih.gov

In one study, a series of 1-amino-2-alkanols were synthesized and evaluated, with (E)-1-amino-4-phenylbut-3-en-2-ol demonstrating notable inhibitory activity against neuraminidase. nih.gov Further modification of this compound through sulfonation with 4-methoxybenzenesulfonyl chloride resulted in a more potent inhibitor with an IC50 value of up to 6.4 μM. nih.gov Molecular docking studies suggested that the amino and hydroxyl groups of the inhibitor are key to its potency, aiding in the discovery of these derivatives as novel and potent neuraminidase inhibitors. nih.gov The development of new neuraminidase inhibitors is critical for overcoming the challenge of drug resistance in influenza treatment. nih.gov

Potential in Anti-inflammatory Agent Development

The structural motif of this compound is present in various compounds investigated for their anti-inflammatory properties. For instance, substituted (E)-4-phenyl-3-buten-2-ones are known to exhibit anti-inflammatory activity. google.com Research into related structures, such as chalcone (B49325) derivatives, has identified potent inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response. mdpi.com

One study designed and synthesized 27 novel chalcone derivatives and found that most of them could inhibit the secretion of the pro-inflammatory cytokine IL-1β. mdpi.com The most active compound, F14, exhibited significant therapeutic effects in a mouse model of acute colitis, suggesting its potential for treating inflammatory diseases. mdpi.com

Furthermore, research on 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives, which can be synthesized through reactions involving similar precursors, has identified compounds with anti-neuroinflammatory properties. nih.gov These derivatives were shown to inhibit the NF-кB signaling pathway, a central regulator of inflammation. nih.gov Additionally, flavonoid derivatives containing a 2-phenyl-4H-chromen-4-one core have been synthesized and shown to downregulate the expression of inflammatory mediators like NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway. nih.gov

Modulation of Neurotransmitter Systems (e.g., Norepinephrine-Dopamine Releasing Agents)

This compound and its analogs are recognized for their activity as monoamine releasing agents, specifically as norepinephrine-dopamine releasing agents (NDRAs). wikipedia.org These compounds are structurally related to β-phenethylamine and amphetamine and can induce the release of norepinephrine (B1679862) and dopamine (B1211576) in the brain. wikipedia.orgwikipedia.org

The stereoisomers of 4-phenylbut-3-en-2-amine, (3E)-phenylbutenamine (PAL-881) and (3Z)-phenylbutenamine (PAL-893), both act as NDRAs, though with lower potency compared to amphetamine. wikipedia.org The activity of these amphetamine-type stimulants is dependent on their chemical structure, including the unsubstituted phenyl ring and the primary amino group. wikipedia.org

Research into related structures has further elucidated the potential for modulating neurotransmitter systems. For example, various analogs of 3,4-methylenedioxymethamphetamine (MDMA) have been studied for their ability to inhibit the uptake of serotonin (B10506), dopamine, and norepinephrine. nih.gov Additionally, novel 4-phenyl tetrahydroisoquinolines have been designed and synthesized as dual inhibitors of both dopamine and norepinephrine transporters, highlighting the ongoing efforts to develop compounds that can selectively modulate these neurotransmitter systems. researchgate.net

Mechanistic and Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of the (E)-4-phenylbut-3-en-1-amine scaffold are highly dependent on specific structural features. A tertiary allylamine (B125299) function is considered a prerequisite for significant antifungal activity. nih.gov Systematic variations of the structural elements of naftifine (B1207962), a key analog, have provided detailed insights into the SAR of this class of compounds. nih.gov

Modifications to the N-substituent, the naphthyl group (in the case of naftifine), and the phenyl ring of the cinnamyl moiety have been explored to determine their impact on antifungal activity. The phenyl ring, in particular, has been identified as a structural feature that allows for the widest range of variations without completely abolishing activity. nih.gov For instance, the introduction of a 4-bromo substituent on the phenyl ring of a naftifine analog resulted in a compound with high activity against various fungal species, including Candida albicans and Cryptococcus neoformans. nih.gov

The following table summarizes the antifungal activity of some this compound analogs, highlighting the effect of different substituents on their minimum inhibitory concentrations (MIC).

| Compound | Substituent (R) | Organism | MIC (µg/mL) |

|---|---|---|---|

| Naftifine Analog 18b | 4-Br | Trichophyton rubrum | 0.5-7.8 |

| Naftifine Analog 18b | 4-Br | Trichophyton mentagrophytes | 0.5-7.8 |

| Naftifine Analog 18b | 4-Br | Candida albicans | 7.8 (MIC80) |

| Naftifine Analog 18b | 4-Br | Cryptococcus neoformans | 7.8 (MIC80) |

| Naftifine Analog 18c | 4-Cl | Trichophyton rubrum | 0.5-7.8 |

| Naftifine Analog 18c | 4-Cl | Trichophyton mentagrophytes | 0.5-7.8 |

| Naftifine Analog 20c | 4-Cl | Trichophyton rubrum | 0.5-7.8 |

| Naftifine Analog 20c | 4-Cl | Trichophyton mentagrophytes | 0.5-7.8 |

Identification of Essential Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling studies on allylamine derivatives have identified several key features essential for their antifungal activity. These features represent the critical three-dimensional arrangement of chemical groups necessary for molecular recognition and interaction with the biological target.

The essential pharmacophoric features for the this compound scaffold and its analogs, which act as squalene (B77637) epoxidase inhibitors, include:

A tertiary amine: This group is a fundamental requirement for antifungal activity within this class of compounds. nih.gov

A hydrophobic region: This is typically provided by the aromatic systems, such as the phenyl and, in analogs like naftifine, the naphthyl rings. These hydrophobic moieties are crucial for binding to the active site of the target enzyme.

An allylamine moiety: The C=C double bond in the propenyl chain is a characteristic feature of this class of antifungals.

Molecular modeling studies have further refined the understanding of these features, indicating that the hydrophobic features of naftifine analogs bind to specific active regions within the target enzyme. nih.gov

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The primary molecular target for the antifungal activity of this compound and its analogs is the enzyme squalene epoxidase. mdpi.com This enzyme plays a crucial role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, which disrupts cell membrane integrity and ultimately leads to cell death. nih.gov

The interaction between allylamine antifungals and squalene epoxidase is highly selective for the fungal enzyme over its mammalian counterpart, which contributes to the favorable safety profile of these drugs. nih.gov Studies with terbinafine, a potent allylamine antifungal, have shown that it acts as a non-competitive inhibitor of fungal squalene epoxidase. nih.gov

Molecular docking and modeling studies have provided insights into the specific ligand-receptor interactions. For instance, the lipophilic moieties of these inhibitors are thought to be located within the squalene epoxidase binding pocket, leading to conformational changes in the enzyme that prevent the natural substrate from binding. researchgate.net

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of the 4-phenylbut-3-en-1-amine scaffold. The antifungal activity is specifically associated with the (E)-isomer of the double bond in the cinnamyl group. nih.gov The stereoselective synthesis of these compounds is therefore critical for obtaining the biologically active isomer. nih.gov

The importance of the (E)-configuration suggests that the specific spatial arrangement of the phenyl group relative to the allylamine side chain is crucial for optimal binding to the active site of squalene epoxidase. While the (Z)-isomers can be synthesized, they generally exhibit significantly lower antifungal activity, underscoring the strict stereochemical requirements for potent inhibition of the target enzyme. This highlights the principle that the three-dimensional structure of a drug molecule is a key determinant of its pharmacological effect.

Computational Chemistry and Molecular Modeling of E 4 Phenylbut 3 En 1 Amine

Molecular Docking Simulations for Binding Affinity Prediction and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and understanding the interactions between a small molecule, such as (E)-4-phenylbut-3-en-1-amine, and its biological target.

The process involves computationally placing the ligand into the binding site of a protein. A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. For a molecule like this compound, docking simulations could elucidate key interactions, such as hydrogen bonds formed by the primary amine group with amino acid residues in the active site. The phenyl group might engage in hydrophobic or π-π stacking interactions, which are crucial for the stability of the ligand-protein complex.

While specific docking studies on this compound are not widely published, research on structurally similar phenylalkylamines has demonstrated the utility of this approach in understanding their binding to targets like calcium channels. nih.gov Similarly, computational analyses of cinnamaldehyde (B126680) derivatives, which share the phenylpropenyl scaffold, have been used to explore their interactions with biological receptors. nih.gov These studies highlight the potential of molecular docking to predict the binding mode and affinity of this compound to various protein targets.

Table 1: Potential Ligand-Target Interactions for this compound Predicted by Molecular Docking Principles

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Target |

| Hydrogen Bonding | Primary Amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | Phenyl Ring, Butenyl Chain | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interactions | Protonated Amine (-NH3+) | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and stability over time. For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments, such as in solution or when bound to a protein.

An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface and the identification of stable and low-energy conformations. The conformational flexibility of the butenylamine chain is a key determinant of how the molecule can adapt its shape to fit into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds including this compound and its derivatives, QSAR can be a valuable tool for predicting the activity of new, unsynthesized analogs.

The first step in QSAR is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties. These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which is the biological activity (e.g., IC50 or Ki values).

For aromatic amines, QSAR models have been successfully developed to predict properties like mutagenicity. oup.com A hypothetical QSAR study on a series of this compound analogs might reveal that specific substitutions on the phenyl ring or modifications to the amine group could enhance a particular biological activity. For example, a model might indicate that electron-withdrawing groups on the phenyl ring increase activity, providing a clear guideline for the design of more potent compounds. The predictive power of a QSAR model is assessed through rigorous validation techniques. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity |

| Topological | Connectivity Indices | Atomic connectivity |

Application of Machine Learning and Artificial Intelligence in Molecular Property Prediction

Machine learning (ML) and artificial intelligence (AI) have become increasingly important in drug discovery and materials science for predicting molecular properties. arxiv.org These advanced computational techniques can be applied to this compound to predict a wide range of properties, from physicochemical characteristics to biological activities and toxicological profiles.

ML models, such as support vector machines, random forests, and deep neural networks, can learn complex, non-linear relationships between molecular features and a property of interest. oup.com For instance, a neural network could be trained on a large dataset of aromatic amines with known mutagenicity data to predict the potential mutagenicity of this compound. acs.org These models often use molecular fingerprints or graph-based representations of the molecule as input.

One of the advantages of ML is its ability to handle large and diverse datasets, potentially leading to more accurate and generalizable predictive models than traditional QSAR approaches. Transfer learning is an emerging ML technique where a model trained on a large dataset for one property is fine-tuned on a smaller, more specific dataset, which can be particularly useful when experimental data is scarce. researchgate.net

Theoretical Calculations for Electronic Structure and Reactivity

Theoretical calculations, particularly those based on quantum mechanics, provide fundamental insights into the electronic structure and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties.

These calculations can determine the molecule's geometry, the distribution of electron density, and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can predict reactivity indices like electrophilicity and nucleophilicity, which can help in understanding how the molecule might interact with other chemical species. For instance, the nitrogen atom of the amine group is expected to be a nucleophilic center, while the double bond in the butenyl chain could be susceptible to electrophilic attack. Computational studies on cinnamaldehyde derivatives have utilized DFT to analyze their stability and antioxidant potential, demonstrating the power of these methods to elucidate structure-activity relationships at a fundamental electronic level. nih.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional chemical synthesis of cinnamylamine (B1233655) and its analogs often relies on methods that require harsh conditions, such as high temperatures, high pressures, and the use of metal catalysts. nih.gov These processes, while effective, present challenges related to cost, safety, and environmental impact. A primary future objective is the development of greener, more efficient, and economically viable synthetic routes.

A promising frontier is the advancement of biocatalytic and metabolic engineering approaches. Recent studies have demonstrated the feasibility of biosynthesizing cinnamylamine in engineered Escherichia coli. nih.govnih.gov In one such system, a pathway was constructed to produce cinnamylamine from cinnamic acid, achieving a yield of 523.15 mg/L. nih.gov Further metabolic regulation, including the knockout of specific transcription factors and optimization of enzyme expression, has improved yields to as high as 1.2 g/L (90% yield), significantly reducing the accumulation of toxic aldehyde intermediates. nih.gov

Future work should focus on:

Strain Optimization: Enhancing the robustness and productivity of microbial hosts through further genetic engineering to improve precursor supply and enzyme efficiency.

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes, such as ω-transaminases, with higher activity, stability, and broader substrate specificity to create diverse amine analogs. nih.gov

Process Optimization: Scaling up bioreactor conditions to transition these biosynthetic methods from laboratory-scale proof-of-concepts to industrially viable production platforms.

Novel Catalysis: Exploring novel heterogeneous catalysts, such as mesoporous aluminosilicates, which have shown efficacy in the synthesis of related precursors like (E)-4-phenyl-3-buten-2-one, for cleaner chemical synthesis pathways. google.com

| Methodology | Precursor(s) | Key Features & Challenges | Reported Yield | Reference |

|---|---|---|---|---|

| Traditional Chemical Synthesis | Cinnamaldehyde (B126680), Cinnamyl alcohol, or Cinnamonitrile | Mature process; often requires high temperature/pressure and metal catalysts. | High conversion rates typically cited. | nih.gov |

| Whole-Cell Biocatalysis (E. coli) | Cinnamic Acid | Environmentally friendly; avoids harsh conditions; challenge is accumulation of toxic intermediates. | 1.2 g/L (90%) | nih.gov |

| Metabolic Engineering (E. coli) | Cinnamic Acid / L-Phenylalanine | Sustainable, uses renewable feedstocks; challenges include pathway balancing and host tolerance. | 523.15 mg/L | nih.gov |

Expansion of Functionalization and Derivatization Strategies for Diverse Applications

The (E)-4-phenylbut-3-en-1-amine scaffold possesses multiple sites amenable to chemical modification, including the aromatic ring, the amine group, and the alkenyl chain. A significant area for future research is the systematic exploration of these functionalization possibilities to generate extensive libraries of novel derivatives with tailored properties.

Drawing inspiration from the derivatization of its precursor, cinnamic acid, strategies can be developed to introduce a wide array of substituents. beilstein-journals.org Research on related cinnamamide (B152044) derivatives has already shown that modifications can lead to compounds with potent activities in the central nervous system, including antidepressant and anticonvulsant properties. researchgate.netcngb.org Similarly, incorporating the core structure into more complex heterocyclic systems, such as benzothiazoles, has yielded compounds with antiproliferative effects. mdpi.com

Key challenges and directions include:

Aromatic Ring Substitution: Investigating the effect of introducing various electron-donating and electron-withdrawing groups onto the phenyl ring to modulate electronic properties and biological target interactions.

Amine Group Modification: Synthesizing secondary and tertiary amines, amides, and sulfonamides to alter polarity, hydrogen bonding capacity, and metabolic stability.

Alkenyl Chain Functionalization: Exploring reactions at the double bond, such as epoxidation, dihydroxylation, or cyclopropanation, to introduce conformational rigidity and new stereocenters.

| Modification Site | Potential Modification | Target Application / Desired Property | Reference Example (from related scaffolds) |

|---|---|---|---|

| Aromatic Ring | Halogenation, Alkoxylation, Nitration | Modulate bioactivity, improve target specificity (e.g., anticancer). | researchgate.net |

| Amine Group | Acylation (to form amides), Alkylation | Tune CNS activity, alter solubility, improve metabolic stability. | cngb.org |

| Core Scaffold | Incorporation into heterocyclic systems | Generate novel compounds with unique pharmacological profiles (e.g., antiproliferative). | mdpi.com |

Comprehensive In-depth Mechanistic Studies of Biological Activities

While various derivatives of the parent scaffold have been screened for biological activity, a deep mechanistic understanding of how these compounds exert their effects at the molecular level is often lacking. Future research must move beyond phenotypic screening to elucidate the precise mechanisms of action. This involves identifying specific molecular targets, such as enzymes or receptors, and mapping the downstream signal transduction pathways they modulate.

For instance, structurally related N-benzylphenethylamine compounds are known to act as potent and selective agonists for serotonin (B10506) 5-HT2 receptors, and their downstream effects on signaling cascades like MAPK/ERK have been studied. wikipedia.org Similar in-depth studies are required for derivatives of this compound to establish clear structure-activity relationships (SAR). Understanding why a particular substituent at a specific position enhances or diminishes activity is crucial for rational drug design. researchgate.net The challenge lies in deconvoluting complex biological systems to pinpoint the direct interactions responsible for an observed therapeutic or toxic effect.

Integration of Advanced Computational Approaches for Rational Design

To navigate the vast chemical space of possible derivatives, the integration of computational chemistry and molecular modeling is essential. These in silico techniques can significantly accelerate the design-build-test-learn cycle, making the discovery process more efficient and cost-effective.

Future research should leverage a suite of computational tools:

Molecular Docking: To predict the binding modes and affinities of novel derivatives against the three-dimensional structures of putative biological targets.

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate chemical structures with observed biological activities, enabling the prediction of potency for untested compounds.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of a ligand-receptor complex over time, providing insights into binding stability and the conformational changes involved in molecular recognition.

The ultimate goal is to use these predictive models to prioritize the synthesis of compounds with the highest probability of success, thereby focusing laboratory resources on the most promising candidates. beilstein-journals.org The primary challenge is the development and validation of accurate predictive models, which requires high-quality experimental data and sophisticated computational algorithms.

Exploration of Novel Applications Beyond Medicinal Chemistry

While the primary focus has been on pharmacological applications, the chemical properties of this compound and its derivatives suggest potential utility in other fields. A significant challenge is to explore and develop these non-medicinal applications.

One of the most intriguing possibilities lies in materials science. Research has indicated that cinnamylamine is an essential precursor for the synthesis of certain energetic materials. nih.gov This opens a research avenue into advanced materials with specialized applications. Furthermore, related phenylbutenone structures are used as building blocks in polymer science and for functional materials like OLEDs. bldpharm.com The unique combination of an aromatic ring, a reactive amine, and a polymerizable double bond makes this scaffold a candidate for developing novel polymers, resins, and functional coatings.

Other potential areas for exploration include:

Agrochemicals: Screening derivatives for potential use as herbicides, fungicides, or insecticides, a common application for bioactive small molecules.

Flavor and Fragrance Industry: Investigating the organoleptic properties of derivatives, given that the related compound benzalacetone is used as a flavor and aroma additive in food and perfumery. google.com

Q & A

Q. How can researchers determine whether (E)-4-phenylbut-3-en-1-amine is a novel compound or has been previously synthesized?

- Methodological Answer : To establish novelty, cross-reference databases like SciFinder or Reaxys using the compound’s systematic name, SMILES notation, or InChIKey. Compare reported spectral data (e.g., -NMR, -NMR, IR) with experimental results. If discrepancies exist in melting points, optical rotation, or spectroscopic peaks, perform purity checks (HPLC, elemental analysis) to rule out impurities or stereochemical variations . For known compounds, cite prior literature and validate consistency with published data (e.g., melting points, values) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to Safety Data Sheet (SDS) guidelines:

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Store in airtight containers in a ventilated, dry area away from ignition sources .

- Dispose of waste via approved chemical disposal programs to prevent environmental release .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Stereochemical confirmation : Use -NMR coupling constants () for olefinic protons to distinguish E/Z isomers. Compare with computed NMR spectra (DFT methods) for validation.

- Purity assessment : Employ HPLC with UV detection or GC-MS for volatile impurities.

- Structural elucidation : Combine IR (amine N-H stretches), mass spectrometry (molecular ion peak), and elemental analysis .

Advanced Research Questions

Q. How can crystallographic analysis resolve ambiguities in the stereochemical assignment of this compound?

- Methodological Answer :

- Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures).

- Collect X-ray diffraction data and solve the structure using SHELXL for refinement .

- Validate geometry with ORTEP-3 for thermal ellipsoid visualization .

- Cross-check torsion angles (C3-C4-C5-C6) to confirm the E configuration. Apply structure validation tools (e.g., PLATON) to detect errors in bond lengths/angles .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Statistical cross-validation : Perform replicate experiments to rule out instrumental errors.

- Computational refinement : Re-optimize molecular geometry using higher-level theory (e.g., DFT/B3LYP/6-311+G(d,p)) with solvent effects included.

- Sensitivity analysis : Compare experimental vs. calculated NMR chemical shifts () using programs like ACD/Labs or Gaussian. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .

Q. What mechanistic studies can elucidate the reactivity of this compound in asymmetric catalysis?

- Methodological Answer :

- Isotopic labeling : Use -labeled amine to track nucleophilic attack pathways via -NMR.

- Kinetic studies : Monitor reaction progress (e.g., UV-Vis, LC-MS) under varying temperatures/pH to derive rate laws.

- Computational modeling : Employ Gaussian or ORCA for transition-state analysis (NBO, AIM) to identify stereoelectronic effects .

Data Presentation and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.